endo-BCN-PEG4-PFP 酯

描述

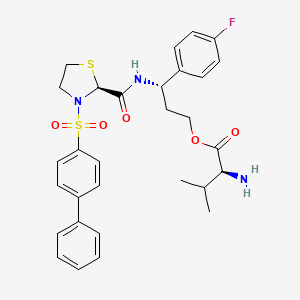

“endo-BCN-PEG4-PFP ester” is a click chemistry reagent containing a PFP ester and a BCN group . PFP esters have similar applications as the NHS esters, but are more stable in aqueous solution . They can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group can react with azide-tagged biomolecules .

Molecular Structure Analysis

The molecular formula of “endo-BCN-PEG4-PFP ester” is C28H34F5NO8 . The InChI string is InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36) .Chemical Reactions Analysis

The BCN group in “endo-BCN-PEG4-PFP ester” can react with azide-tagged biomolecules . This reaction is part of a larger class of reactions known as click chemistry .Physical And Chemical Properties Analysis

The molecular weight of “endo-BCN-PEG4-PFP ester” is 607.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 20 .科学研究应用

蛋白质标记

“endo-BCN-PEG4-PFP 酯” 可用于标记蛋白质的伯胺 (-NH2) {svg_1} {svg_2} {svg_3}. 这在蛋白质功能、结构和相互作用的研究中尤为有用。

寡核苷酸标记

该化合物也可用于标记胺修饰的寡核苷酸 {svg_4} {svg_5} {svg_6}. 这使得在各种生物系统中检测和量化这些分子成为可能。

水溶液中的稳定性

与 NHS 酯相比,诸如“endo-BCN-PEG4-PFP 酯”之类的 PFP 酯在水溶液中更稳定 {svg_7} {svg_8} {svg_9}. 这使得它们适合用于需要水性环境的生物实验。

点击化学应用

“endo-BCN-PEG4-PFP 酯” 中存在的 BCN 基团可以与叠氮化物标记的生物分子反应 {svg_10} {svg_11} {svg_12}. 这是点击化学中的一个关键特征,点击化学是一种用于生物偶联、材料科学和药物发现的强大工具。

提高水性介质中的溶解度

“endo-BCN-PEG4-PFP 酯” 中的亲水性 PEG 间隔物提高了其在水性介质中的溶解度 {svg_13} {svg_14} {svg_15}. 这种特性在各种生物和化学应用中都是有益的,在这些应用中溶解度可能是限制因素。

不可裂解连接体

“endo-BCN-PEG4-PFP 酯” 充当不可裂解连接体 {svg_16}. 这种特性在开发稳定的生物偶联物(如抗体药物偶联物 (ADC))中很重要,在这些偶联物中,不希望药物在其活性形式下释放,直到其到达目标部位。

作用机制

Target of Action

The primary targets of endo-BCN-PEG4-PFP ester are biomolecules containing azide groups and primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve its desired effects.

Mode of Action

endo-BCN-PEG4-PFP ester is a click chemistry reagent containing a PFP ester and a BCN group . The BCN group in the compound is reactive with azide-tagged molecules . PFP esters, on the other hand, can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The compound operates within the framework of click chemistry, a type of chemical reaction designed for the efficient and selective synthesis of molecular constructs . The BCN group in the compound undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction forms the basis of the compound’s interaction with its targets.

Pharmacokinetics

The pharmacokinetic properties of endo-BCN-PEG4-PFP ester are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of endo-BCN-PEG4-PFP ester is the labeling of the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This labeling allows for the tracking and study of these molecules in various biochemical and biological processes.

Action Environment

The action of endo-BCN-PEG4-PFP ester is influenced by environmental factors. For instance, PFP esters are more stable in aqueous solution compared to NHS esters . This stability can influence the compound’s action, efficacy, and stability. Furthermore, the compound’s solubility in aqueous media can be increased by the hydrophilic PEG spacer , which can also impact its action and efficacy.

生化分析

Biochemical Properties

endo-BCN-PEG4-PFP ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The BCN group in endo-BCN-PEG4-PFP ester can react with Azide groups in biomolecules, facilitating the formation of PROTACs .

Cellular Effects

The effects of endo-BCN-PEG4-PFP ester on cells and cellular processes are primarily related to its role in the synthesis of PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, endo-BCN-PEG4-PFP ester indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

endo-BCN-PEG4-PFP ester exerts its effects at the molecular level through its role in the formation of PROTACs. It binds to biomolecules containing Azide groups through SPAAC . This binding interaction facilitates the formation of PROTACs, which can lead to the selective degradation of target proteins .

Temporal Effects in Laboratory Settings

The effects of endo-BCN-PEG4-PFP ester over time in laboratory settings are related to its stability and degradation. As a PFP ester, it is more stable in aqueous solution compared to NHS esters

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F5NO8/c29-22-23(30)25(32)27(26(33)24(22)31)42-21(35)7-9-37-11-13-39-15-16-40-14-12-38-10-8-34-28(36)41-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBZFLVGZRZGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F5NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)